3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one
Description
2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrano ring fused to the chalcone backbone.
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one |
InChI |
InChI=1S/C21H24O5/c1-12-18(24)16(14(22)10-9-13-7-5-4-6-8-13)20-17(19(12)25)15(23)11-21(2,3)26-20/h4-8,15,23-25H,9-11H2,1-3H3/t15-/m1/s1 |
InChI Key |
XEMFSBOBBNFLGA-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(C[C@H]2O)(C)C)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(CC2O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and related compounds.
Substitution: Halogenated chalcones and other substituted derivatives.
Scientific Research Applications
2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological effects. The compound may also modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone
- 2’‘-Hydroxy-3,4,4’‘,6’'-tetramethoxychalcone
Uniqueness
2’,4’,4’‘-Trihydroxy-3’,6’‘,6’‘-trimethylpyrano[2’‘,3’‘:6’,5’]dihydrochalcone is unique due to its specific combination of hydroxyl groups and the pyrano ring structure. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other chalcone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
